4-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]butanoic acid
Description
4-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]butanoic acid is a pyridazine derivative featuring a 2-thienyl substituent at the 3-position of the pyridazinone ring and a butanoic acid chain at the 1-position. Its molecular formula is C₁₂H₁₂N₂O₃S, with a molecular weight of 264.31 g/mol .
Properties
IUPAC Name |
4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c15-11-6-5-9(10-3-2-8-18-10)13-14(11)7-1-4-12(16)17/h2-3,5-6,8H,1,4,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZAAVRIQJXQTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]butanoic acid typically involves the cyclization of appropriate hydrazine derivatives with thiophene-containing precursors. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve multi-step synthesis routes to ensure high yield and purity .
Chemical Reactions Analysis
4-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]butanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone core is known to inhibit certain enzymes, leading to various biological effects. The thiophene substituent may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Comparative Insights
Substituent Electronic Effects :
- The 2-thienyl group in the target compound introduces sulfur-mediated electron-richness, which may enhance interactions with biological targets (e.g., metalloenzymes or receptors with aromatic binding pockets) compared to phenyl or methoxyphenyl analogs .
- Methoxyphenyl derivatives (e.g., 4-methoxyphenyl in Catalog 136545) exhibit higher polarity due to the methoxy (-OCH₃) group, likely improving aqueous solubility but reducing lipophilicity .
Molecular Weight and Functional Group Impact: The target compound’s molecular weight (264.31 g/mol) is intermediate between the phenyl analog (258.28 g/mol) and the methoxyphenyl analog (288.31 g/mol), reflecting the influence of substituent atomic composition .
Commercial and Synthetic Considerations: The phenyl-substituted analog (CAS 346407-12-3) is listed as discontinued, suggesting possible challenges in synthesis, stability, or efficacy compared to the thienyl or methoxyphenyl variants .
Physicochemical Properties :
- While explicit data (e.g., melting points, solubility) are unavailable in the provided evidence, structural comparisons allow inferences:
- The thienyl group ’s sulfur atom may moderately increase lipophilicity compared to phenyl, balancing solubility and membrane penetration.
- The butanoic acid chain common to all analogs provides a carboxylate group for salt formation or ionic interactions, critical for binding to charged biological targets .
Biological Activity
4-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]butanoic acid (CAS No. 1283109-22-7) is a heterocyclic compound characterized by a pyridazinone core with a thiophene substituent. This compound has garnered attention in pharmacological research due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | 4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanoic acid |
| Molecular Formula | C12H12N2O3S |
| InChI Key | BZZAAVRIQJXQTN-UHFFFAOYSA-N |
This compound's unique structure allows it to interact with various biological targets, contributing to its pharmacological potential.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives of pyridazinone can inhibit the growth of several bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anticancer Properties
The anticancer activity of this compound has been investigated in various studies. The mechanism of action involves the inhibition of specific enzymes related to cancer cell proliferation. For instance, compounds with a similar structure have been shown to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death .
Case Study: Inhibition of Kynurenine Aminotransferase
A notable case study explored the effects of pyridazinone derivatives on kynurenine aminotransferase (KAT), an enzyme implicated in cancer metabolism. The study demonstrated that certain derivatives could effectively inhibit KAT, leading to reduced levels of kynurenine, which is associated with tumor progression .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Research has indicated that this compound may exert anti-inflammatory effects by modulating the NLRP3 inflammasome pathway, which is crucial in the inflammatory response .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes such as kynurenine aminotransferase and others involved in metabolic pathways.
- Receptor Modulation : It may interact with specific receptors that mediate cellular responses to inflammation and cancer progression.
- Oxidative Stress Reduction : Some studies suggest that this compound can reduce oxidative stress markers, contributing to its protective effects against cellular damage.
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other pyridazinone derivatives:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| Zardaverine | Anti-platelet agent | Inhibition of platelet aggregation |
| Emorfazone | Anti-inflammatory | Inhibition of COX enzymes |
| Pyridaben | Herbicide | Disruption of plant metabolic processes |
What distinguishes this compound is its unique combination of structural features that may confer distinct biological activities and enhanced efficacy against specific targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
